molecular formula C17H29N5O B215355 N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide

N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide

Número de catálogo B215355
Peso molecular: 319.4 g/mol
Clave InChI: KRROYUKWBASWAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide, commonly known as DMXAA, is a small molecule drug that has shown promising results in preclinical studies as an anti-cancer agent. It was first discovered in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer therapy.

Mecanismo De Acción

Further research is needed to fully understand the mechanism of action of DMXAA and how it activates the immune system.
5. Formulation optimization: Optimization of the formulation of DMXAA may improve its efficacy and reduce potential toxicity.
In conclusion, DMXAA is a promising anti-cancer agent that has shown potent anti-tumor activity in preclinical models. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of DMXAA as an anti-cancer agent is its ability to activate the immune system, which can lead to long-lasting anti-tumor effects. However, DMXAA has also been shown to have some limitations in preclinical studies, including a narrow therapeutic window and potential toxicity at high doses.

Direcciones Futuras

There are several potential future directions for research on DMXAA, including:
1. Combination therapy: DMXAA may be effective in combination with other cancer therapies, such as chemotherapy or immunotherapy.
2. Biomarker identification: Biomarkers may be identified that can predict which patients are most likely to respond to DMXAA treatment.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of DMXAA in humans.
4.

Métodos De Síntesis

DMXAA can be synthesized using a multi-step process that involves the reaction of nicotinic acid with diethylamine, followed by the addition of 4-methylpiperazine and subsequent purification steps. The final product is a white crystalline powder that is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

DMXAA has been extensively studied in preclinical models of cancer, including xenograft models and genetically engineered mouse models. It has been shown to have potent anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancers. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.

Propiedades

Nombre del producto

N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide

Fórmula molecular

C17H29N5O

Peso molecular

319.4 g/mol

Nombre IUPAC

N-[2-(diethylamino)ethyl]-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H29N5O/c1-4-21(5-2)9-8-18-17(23)15-6-7-16(19-14-15)22-12-10-20(3)11-13-22/h6-7,14H,4-5,8-13H2,1-3H3,(H,18,23)

Clave InChI

KRROYUKWBASWAI-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C

SMILES canónico

CCN(CC)CCNC(=O)C1=CN=C(C=C1)N2CCN(CC2)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.